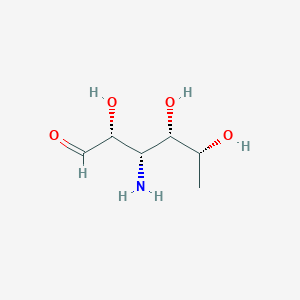
3-Amino-3,6-didesoxyglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3,6-didesoxyglucose (ADG) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADG is a derivative of glucose, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3,6-didesoxyglucose is not fully understood, but it is believed to act as a competitive inhibitor of glucose transporters. By blocking the uptake of glucose into cells, this compound can alter cellular metabolism and signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of glucose uptake, the alteration of cellular metabolism, and the modulation of cellular signaling pathways. This compound has also been found to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Amino-3,6-didesoxyglucose is its ability to selectively inhibit glucose transporters, allowing for the study of glucose-dependent cellular processes. However, this compound has also been found to exhibit toxicity at high concentrations, and its use in vivo may be limited by its poor bioavailability.
Orientations Futures
There are many potential future directions for research involving 3-Amino-3,6-didesoxyglucose, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, the development of more specific inhibitors of glucose transporters may lead to the discovery of new therapeutic targets for a range of diseases.
Méthodes De Synthèse
3-Amino-3,6-didesoxyglucose can be synthesized using a variety of methods, including the reaction of glucose with ammonia and hydrogen gas, or the reaction of glucose with hydroxylamine. The synthesis of this compound typically involves multiple steps, and the purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
3-Amino-3,6-didesoxyglucose has been used in a variety of scientific research applications, including studies of glucose transport and metabolism, as well as investigations into the role of glucose in various disease states. This compound has also been used as a tool for studying the effects of glucose on cellular signaling pathways and gene expression.
Propriétés
Numéro CAS |
15435-23-1 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
DTSSDPFTHGBSDX-JGWLITMVSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O |
SMILES |
CC(C(C(C(C=O)O)N)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)N)O)O |
Autres numéros CAS |
15435-23-1 |
Synonymes |
3-amino-3,6-dideoxyglucose 3-amino-3,6-didesoxyglucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






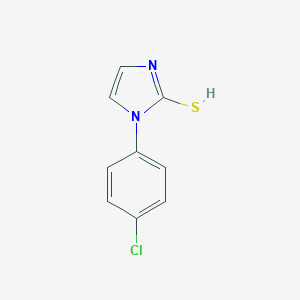



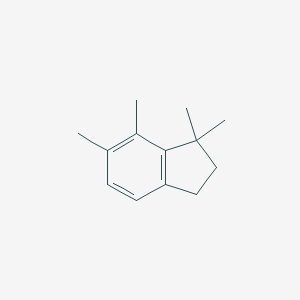
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
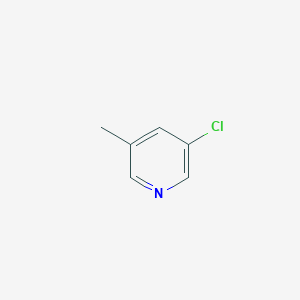
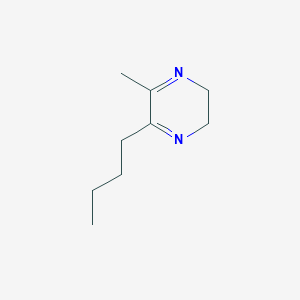


![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)